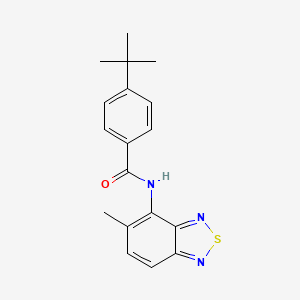![molecular formula C19H15N3O2S B15022900 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B15022900.png)
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-5-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a benzodiazole ring, and a thiophene carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-5-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using a methoxy-substituted benzene derivative.
Formation of the Thiophene Carboxamide Moiety: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and sulfur. The carboxamide group is then introduced via an amide coupling reaction.
Industrial Production Methods
Industrial production of N-[1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-5-yl]thiophene-2-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides, alcohols
Substitution: Halogenated derivatives, substituted amides
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-[1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or proteins can result in anticancer activity by inducing apoptosis or inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide: Similar structure with a phthalimide moiety instead of a benzodiazole ring.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Contains a cyano group and a pyrrolidinone ring, showing different biological activities.
Uniqueness
N-[1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-5-yl]thiophene-2-carboxamide is unique due to its combination of a methoxyphenyl group, a benzodiazole ring, and a thiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H15N3O2S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S/c1-24-15-7-5-14(6-8-15)22-12-20-16-11-13(4-9-17(16)22)21-19(23)18-3-2-10-25-18/h2-12H,1H3,(H,21,23) |
Clé InChI |
WISLUYLMQRHQMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-iodo-4-methyl-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15022825.png)
![4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)](/img/structure/B15022827.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022835.png)
![9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine](/img/structure/B15022839.png)
![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022843.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15022858.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B15022868.png)
![Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B15022869.png)
![2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022873.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15022882.png)
![2-(2-Chlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15022888.png)

![3-[4-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B15022920.png)
![7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022921.png)
